N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide, also known as ADP-ribosylation factor 1 (ARF1) inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ARF1 is a small GTPase protein that plays a crucial role in intracellular vesicular trafficking and signal transduction pathways. The inhibition of ARF1 by this compound has been shown to have a significant impact on various physiological processes, making it a promising area of research.
Wirkmechanismus
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide inhibits ARF1 by binding to its active site, preventing the exchange of GDP for GTP. This results in the inhibition of ARF1-mediated vesicular trafficking and signal transduction pathways, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit cancer cell proliferation, migration, and invasion. Additionally, it has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide in lab experiments include its specificity towards ARF1 and its potential therapeutic applications. However, the limitations of using this compound include its potential toxicity and the need for further research to determine its efficacy in clinical settings.
Zukünftige Richtungen
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide. One potential area of research is the development of more potent and selective inhibitors of ARF1. Additionally, further research is needed to determine the efficacy of this compound in clinical settings and its potential side effects. Finally, the potential therapeutic applications of this compound in other diseases such as cardiovascular disease and diabetes should also be explored.
Synthesemethoden
The synthesis of N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide involves the reaction of 2-(2,5-dimethylphenoxy)acetic acid with 3-aminobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-[3-(acetylamino)phenyl]-2-(2,5-dimethylphenoxy)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to inhibit ARF1, which is involved in various physiological processes such as intracellular vesicular trafficking, signal transduction, and cytoskeletal organization. The inhibition of ARF1 by this compound has been found to have a significant impact on cancer cell proliferation, migration, and invasion. Additionally, it has been shown to have potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
Molekularformel |
C18H20N2O3 |
---|---|
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
N-(3-acetamidophenyl)-2-(2,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C18H20N2O3/c1-12-7-8-13(2)17(9-12)23-11-18(22)20-16-6-4-5-15(10-16)19-14(3)21/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22) |
InChI-Schlüssel |
MVNHDXANYOYAJX-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NC2=CC=CC(=C2)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.